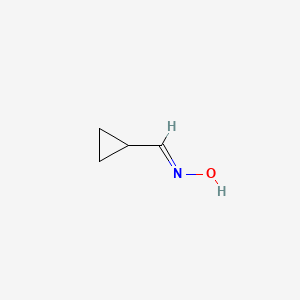

N-(cyclopropylmethylidene)hydroxylamine

Description

The study of N-(cyclopropylmethylidene)hydroxylamine is best understood through the lens of its constituent parts. Its chemical identity is defined by the C=N-OH functional group, classifying it as an oxime, and the presence of a three-membered carbocycle, the cyclopropyl (B3062369) group. The combination of the versatile reactivity of the oxime and the unique electronic and steric properties of the cyclopropyl ring makes this and related molecules compelling targets in synthetic design.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(cyclopropylmethylidene)hydroxylamine | PubChem nih.gov |

| CAS Number | 66291-30-3 | PubChem nih.gov |

| Molecular Formula | C4H7NO (Monomer) | Derived |

| Parent Compound | Cyclopropanecarboxaldehyde | Derived |

Oximes and their parent compounds, hydroxylamines, are foundational functional groups in organic chemistry with a history stretching back to the 19th century. numberanalytics.com An oxime features a carbon-nitrogen double bond where the nitrogen atom is attached to a hydroxyl group (RR'C=N-OH). wikipedia.org They are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgarpgweb.com

The significance of oximes lies in their remarkable versatility as synthetic intermediates. numberanalytics.comtaylorandfrancis.com They serve as precursors to a wide array of other functional groups and molecular scaffolds. taylorandfrancis.com Key transformations include:

Reduction to Amines: Oximes can be reduced to form primary amines, a fundamental transformation in organic synthesis. britannica.com

Dehydration to Nitriles: Aldoximes (oximes derived from aldehydes) can be dehydrated to yield nitriles (R-C≡N). britannica.com

Beckmann Rearrangement: In the presence of acid, ketoximes undergo a characteristic rearrangement to form amides. britannica.com This reaction is of immense industrial importance, particularly in the synthesis of caprolactam from cyclohexanone (B45756) oxime, which is the monomer for Nylon 6. britannica.com

Beyond these classical reactions, oximes are used as protecting groups for carbonyl compounds, as ligands for metal ions in analytical chemistry, and are found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.orgbeyond-tutors.com

| Reaction | Starting Material | Product | Significance |

|---|---|---|---|

| Reduction | Oxime | Primary Amine | Synthesis of amines britannica.com |

| Dehydration | Aldoxime | Nitrile | Synthesis of nitriles britannica.com |

| Beckmann Rearrangement | Ketoxime | Amide | Industrial synthesis (e.g., Nylon 6) britannica.com |

The cyclopropyl group is far more than a simple three-carbon alkyl substituent; it is a powerful tool in modern synthetic and medicinal chemistry. iris-biotech.deacs.org Its importance stems from the significant ring strain inherent in its geometry. The internal C-C-C bond angles of approximately 60° deviate sharply from the ideal tetrahedral angle of 109.5°, leading to unique electronic properties. The carbon-carbon bonds have enhanced π-character, causing the cyclopropyl ring to exhibit chemical reactivity that can resemble that of a carbon-carbon double bond. acs.orgnih.govnbinno.com

In the context of synthetic design, particularly in medicinal chemistry, the cyclopropyl ring offers several distinct advantages: acs.orgnih.gov

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. acs.orghyphadiscovery.com This can increase a drug molecule's half-life. nbinno.com

Conformational Rigidity: The rigid structure of the ring can lock a molecule into a specific conformation. iris-biotech.denbinno.com This conformational constraint can enhance binding affinity to a biological target by reducing the entropic penalty of binding. acs.orgnih.gov

Modulation of Physicochemical Properties: Incorporating a cyclopropyl group can fine-tune properties such as lipophilicity and basicity (pKa), which are critical for a drug's absorption, distribution, and excretion profile. iris-biotech.deacs.org

Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups, like a vinyl group or a carbonyl group, allowing chemists to explore structure-activity relationships while maintaining or improving desired biological effects.

These features have led to the incorporation of the cyclopropyl motif into numerous clinically approved drugs and a vast number of compounds under investigation. acs.orgnih.gov

| Attribute | Description | Impact |

|---|---|---|

| Ring Strain | Bond angles of ~60° lead to high strain energy. | Increased reactivity, unique electronic properties. acs.orgnbinno.com |

| Conformational Constraint | The three-membered ring is rigid and planar. | Positions substituents in defined spatial orientations, enhancing receptor binding. iris-biotech.denih.gov |

| Metabolic Resistance | Stronger C-H bonds resist enzymatic oxidation. | Improves metabolic stability and drug half-life. nbinno.comhyphadiscovery.com |

| Electronic Character | C-C bonds have significant p-character. | Can interact with π-systems and influence molecular electronics. nih.gov |

Direct and extensive research focusing solely on N-(cyclopropylmethylidene)hydroxylamine is not prominent in the scientific literature. Its role is primarily that of a fundamental building block, representing the simplest case of an aldoxime bearing a cyclopropyl group. The research interest lies more broadly in the synthesis and reactions of its structural analogs, where the cyclopropyl oxime core is integrated into larger, more complex molecular architectures.

The scientific landscape reveals that chemists utilize the combined reactivity of the oxime and the cyclopropyl group to construct novel compounds, particularly for applications in medicinal chemistry. For instance, structural analogs such as N-[(2-cyclopropylphenyl)methylidene]hydroxylamine have been synthesized, indicating the use of this motif in creating more elaborate molecules. nih.gov

Research into related isomers also highlights the synthetic potential of this structural combination. The study of O-alkylated oximes and N-substituted hydroxylamines is an active area, with these compounds serving as precursors to various nitrogen-containing heterocycles. nih.govnih.gov The unique reactivity imparted by the strained cyclopropyl ring can be harnessed in novel rearrangement and cycloaddition reactions. nsf.gov For example, the fragmentation of cyclobutanone-derived oximes can generate distal nitrile radicals for C-C bond formation, a strategy that underscores the utility of combining strained rings with the reactive N-O bond of an oxime. nsf.gov The overarching theme in the research is not the study of N-(cyclopropylmethylidene)hydroxylamine for its own sake, but rather the exploitation of the principles it embodies—using the cyclopropyl group to impart desirable properties and the oxime as a versatile handle for further chemical transformations.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| N-(cyclopropylmethylidene)hydroxylamine | C4H7NO |

| Hydroxylamine | H3NO |

| Cyclopropanecarboxaldehyde | C4H6O |

| Cyclohexanone oxime | C6H11NO |

| Caprolactam | C6H11NO |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(cyclopropylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-3-4-1-2-4/h3-4,6H,1-2H2/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDANBKPALOMEF-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-30-3 | |

| Record name | N-(cyclopropylmethylidene)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclopropylmethylidene Hydroxylamine and Its Derivatives

Direct Synthesis Approaches to N-(cyclopropylmethylidene)hydroxylamine

Direct synthesis methods provide the most straightforward pathways to N-(cyclopropylmethylidene)hydroxylamine, primarily involving the formation of the oxime functional group from a corresponding cyclopropyl (B3062369) ketone or the construction of the cyclopropyl ring on an olefin precursor.

Oxime Formation from Cyclopropyl Ketones and Hydroxylamine (B1172632) Condensation

The most conventional and widely utilized method for the synthesis of N-(cyclopropylmethylidene)hydroxylamine is the condensation reaction between a cyclopropyl ketone and hydroxylamine. wpmucdn.comgoogle.comorganic-chemistry.org This reaction is a classic example of oxime formation, a fundamental transformation in organic chemistry where a ketone or aldehyde reacts with hydroxylamine in a weakly acidic medium to yield an oxime and water. wpmucdn.commasterorganicchemistry.com

The nucleophilicity of the nitrogen atom in hydroxylamine is enhanced by the adjacent oxygen atom, facilitating its attack on the carbonyl carbon of the cyclopropyl ketone. organic-chemistry.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. nih.gov The general reaction can be represented as:

Cyclopropyl Ketone + NH₂OH ⇌ N-(cyclopropylmethylidene)hydroxylamine + H₂O

This method is highly efficient and is applicable to a wide range of substituted cyclopropyl ketones, allowing for the synthesis of various derivatives of N-(cyclopropylmethylidene)hydroxylamine. The reaction conditions are typically mild, and the yields are often high.

A specific example involves the reaction of cyclopropyl methyl ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to neutralize the liberated acid.

| Reactants | Product | Conditions |

| Cyclopropyl ketone, Hydroxylamine | N-(cyclopropylmethylidene)hydroxylamine | Weakly acidic medium |

| Cyclopropyl methyl ketone, Hydroxylamine hydrochloride | N-(1-cyclopropylethylidene)hydroxylamine | Pyridine |

Olefin Cyclopropanation Strategies for Hydroxylamine Derivatization

An alternative approach to N-(cyclopropylmethylidene)hydroxylamine involves the construction of the cyclopropane (B1198618) ring on a molecule that already contains the hydroxylamine or a precursor moiety. This strategy leverages the diverse methods available for olefin cyclopropanation. caltech.edunih.gov While direct cyclopropanation of a vinyl oxime is not extensively documented, a plausible synthetic route would involve the cyclopropanation of an appropriate olefin to form a cyclopropyl ketone, which is then converted to the target oxime as described in the previous section.

Modern cyclopropanation reactions often employ metal-catalyzed carbene transfer to an alkene. chemrxiv.orgresearchgate.net For instance, engineered enzymes or transition metal complexes can catalyze the cyclopropanation of vinylarenes and other olefins with high stereoselectivity using diazo compounds as carbene precursors. chemrxiv.org

A hypothetical pathway could involve the following steps:

Selection of a suitable olefin precursor: An α,β-unsaturated ketone, such as vinyl methyl ketone.

Cyclopropanation: Reaction of the olefin with a carbene or carbenoid, for example, generated from diazomethane or a Simmons-Smith reaction, to form the corresponding cyclopropyl ketone.

Oximation: Subsequent reaction with hydroxylamine to yield the final product, N-(cyclopropylmethylidene)hydroxylamine.

This strategy allows for the introduction of diverse functionalities onto the cyclopropane ring by starting with appropriately substituted olefins.

Catalytic Synthesis of N-(cyclopropylmethylidene)hydroxylamine Precursors and Related Compounds

Catalytic methods offer efficient and selective routes to hydroxylamine derivatives and their precursors. These approaches often involve transition metals and provide pathways with high atom economy and control over stereochemistry.

Catalytic Reduction of Oxime Ethers in Hydroxylamine Synthesis

The catalytic reduction of oxime ethers is a valuable method for synthesizing N,O-disubstituted hydroxylamines. nih.gov This approach is significant as it selectively reduces the C=N bond without cleaving the weaker N-O bond, a common challenge in oxime reduction. nih.govbeilstein-journals.org Traditional methods often rely on stoichiometric reducing agents like borohydrides or hydrosilanes. nih.gov

Recent advancements have led to the development of transition-metal-based homogeneous catalysts that exhibit high turnover numbers. nih.govbeilstein-journals.org For example, iridium-based catalysts have been successfully employed for the asymmetric hydrogenation of oxime substrates, yielding chiral hydroxylamines with high enantioselectivity. acs.org This process typically involves the activation of the oxime by protonation, followed by hydride transfer from the metal complex. acs.org

| Catalyst System | Substrate | Product | Key Features |

| Iridium-based catalyst | Oxime ethers | Chiral N,O-disubstituted hydroxylamines | High enantioselectivity, high chemoselectivity |

| Platinum-based heterogeneous catalysts | Oximes | Hydroxylamines | Requires strong Brønsted acid, hydrogen reductant |

Palladium-Catalyzed Hydroaminoxylation Routes

Palladium-catalyzed reactions represent a powerful tool for the formation of C-N and C-O bonds. While direct hydroaminoxylation of olefins is a developing field, related palladium-catalyzed hydroamination and hydroaminocarbonylation reactions provide a framework for potential synthetic routes to hydroxylamine derivatives. chemrxiv.orgnih.govresearchgate.net

Asymmetric hydroaminoxylation of conjugated dienes has been explored for the synthesis of chiral allyl hydroxylamine motifs. nih.gov These reactions often utilize specialized ligands to control the stereoselectivity of the addition of the hydroxylamine moiety across the diene system. The development of these methods is crucial for accessing enantioenriched building blocks for pharmaceuticals and other bioactive molecules.

Transition-Metal Catalysis in Hydroxylamine-Derived Aminating Reagent Synthesis

Hydroxylamine derivatives are versatile reagents in transition-metal-catalyzed amination reactions. These reagents can serve as electrophilic nitrogen sources for the formation of C-N bonds. researchgate.net Transition metals such as rhodium, copper, and iron have been employed to catalyze amination reactions using hydroxylamine-derived compounds. researchgate.net

For instance, O-benzoylhydroxylamines have been used extensively in copper, palladium, nickel, and cobalt-catalyzed electrophilic aminations. These reactions allow for the introduction of an amino group into various organic molecules. The development of these catalytic systems is driven by the need for efficient and selective methods to construct C-N bonds, which are ubiquitous in pharmaceuticals and natural products. The use of hydroxylamine-derived reagents in these transformations highlights the importance of synthesizing these precursors through various catalytic methods.

Scalable Synthesis Protocols for O-Cyclopropyl Hydroxylamines

The development of robust and scalable synthetic routes is crucial for the broader application of novel chemical entities in research and industry. For O-cyclopropyl hydroxylamines, which are valuable precursors for N-heterocycle synthesis, a notable gram-scale synthesis has been developed. rsc.org This protocol addresses the challenges of accessing these bench-stable and practical compounds in significant quantities. rsc.org

Initial attempts to synthesize O-cyclopropyl hydroxylamine via direct O-cyclopropanation of N-Boc hydroxylamine using methods like O-alkylation with bromocyclopropane or cross-coupling with cyclopropyl boronic acid were unsuccessful. rsc.org This led to an alternative approach centered on the cyclopropanation of an olefin. The key intermediate, 2-(vinyloxy)isoindoline-1,3-dione, was identified as a suitable precursor for this strategy. rsc.org

The developed scalable synthesis involves a multi-step process that has been successfully executed on a gram scale, demonstrating its practicality for producing larger quantities of the desired O-cyclopropyl hydroxylamine hydrochloride salt. rsc.org The protocol has also been shown to be effective for producing both ring-substituted and unsubstituted O-cyclopropyl N-hydroxyphthalimide products. rsc.org The versatility of the cyclopropanation step is highlighted by its successful application to various substituted 2-(vinyloxy)isoindoline-1,3-diones, including those with aliphatic or aromatic substituents and di-substituted olefins. rsc.org

Table 1: Key Features of a Scalable Synthesis Protocol for O-Cyclopropyl Hydroxylamines

| Parameter | Description | Significance | Reference |

| Starting Material | 2-(vinyloxy)isoindoline-1,3-dione and its derivatives | Provides a viable alternative to unsuccessful direct cyclopropanation methods. | rsc.org |

| Key Transformation | Olefin Cyclopropanation | An effective method to install the cyclopropane ring onto the precursor molecule. | rsc.org |

| Scale | Gram-scale synthesis demonstrated | Confirms the protocol's utility for producing significant quantities of the target compound. | rsc.org |

| Product Scope | Ring-substituted and unsubstituted O-cyclopropyl hydroxylamines | Demonstrates the versatility and broad applicability of the synthetic route. | rsc.org |

| Final Product Form | O-cyclopropyl hydroxylamine hydrochloride salt | A stable and practical form for storage and further use as a chemical precursor. | rsc.org |

Application of Green Chemistry Principles in N-(cyclopropylmethylidene)hydroxylamine Synthesis

Solvent Minimization and Alternative Media Approaches

A significant aspect of green chemistry in synthesis is the reduction of volatile and hazardous organic solvents. In the context of hydroxylamine synthesis, several strategies are being explored.

One approach involves the use of alternative reaction media. For instance, microwave-assisted synthesis has been employed for the rapid and convenient production of cyclic imides using hydroxylamine hydrochloride. mdpi.com This method can often reduce reaction times and the need for large volumes of traditional solvents. mdpi.com Another innovative approach is the electrocatalytic reduction of nitrogenous waste, such as nitrate or nitrite, in aqueous solutions to produce hydroxylamine. nih.gov This method not only utilizes water as a benign solvent but also offers a sustainable route to the product from readily available starting materials under mild conditions. nih.govresearchgate.net

Solvent recovery and recycling are also critical for minimizing waste and improving the economic viability of a process. In the continuous synthesis of N-benzylhydroxylamine hydrochloride, the implementation of solvent recovery was a key feature that helped reduce production costs. mdpi.com The choice of solvent can also significantly impact reaction efficiency and work-up procedures. For example, in certain hydroxylamine synthesis methods, methyl tert-butyl ether is preferred, while in others, the reaction is carried out in methanol, followed by filtration to remove solid by-products. google.comgoogle.com Theoretical studies on the thermal decomposition of hydroxylamine have shown that it is more favorable in aqueous solutions, suggesting that water could be a viable medium for certain reactions, although the bimolecular nature of the decomposition means that dilute solutions are more stable. acs.org

Atom and Step Economy Considerations

Atom and step economy are fundamental principles of green chemistry that aim to maximize the incorporation of reactant atoms into the final product and reduce the number of synthetic steps, thereby minimizing waste and increasing efficiency. nih.govrsc.org

The development of catalytic amination reactions using hydroxylamine-derived reagents is a prime example of improving step and atom economy. nih.gov These reagents can introduce unprotected amino groups into various molecules, which streamlines the synthetic sequence by obviating the need for protecting groups that would require additional steps for their installation and subsequent removal. nih.gov The reduction of oxime ethers to N,O-disubstituted hydroxylamines is another valuable method that demonstrates high step- and atom-economy. nih.gov

Moreover, the design of synthetic routes that proceed via cascade reactions, where multiple bond-forming events occur in a single pot, significantly enhances efficiency. For example, N-Arylated O-cyclopropyl hydroxamates can undergo a one-pot mdpi.commdpi.com-sigmatropic rearrangement/cyclization/rearomatization cascade to produce complex heterocyclic structures efficiently. rsc.org Such processes are inherently more atom-economical as they reduce the need for isolation and purification of intermediates, which often leads to material loss. rsc.org The direct synthesis of trisubstituted hydroxylamines through a convergent SN2-like reaction also represents a more efficient approach compared to traditional multi-step methods that may involve protection and deprotection sequences. mdpi.com

Table 2: Green Chemistry Approaches in Hydroxylamine Synthesis

| Principle | Approach | Example/Benefit | Reference |

| Alternative Media | Microwave-assisted synthesis | Rapid synthesis of cyclic imides using hydroxylamine, reducing reaction times. | mdpi.com |

| Alternative Media | Aqueous electrosynthesis | Sustainable production of hydroxylamine from nitrate/nitrite waste in water. | nih.govresearchgate.net |

| Solvent Minimization | Solvent recovery and recycling | Reduced production costs and environmental impact in continuous synthesis processes. | mdpi.com |

| Step Economy | Use of hydroxylamine-derived reagents | Direct introduction of unprotected amino groups, avoiding protecting group manipulations. | nih.gov |

| Atom & Step Economy | Catalytic reduction of oxime ethers | Efficient synthesis of N,O-disubstituted hydroxylamines. | nih.gov |

| Atom & Step Economy | One-pot cascade reactions | Efficient formation of complex heterocycles from O-cyclopropyl hydroxamates, minimizing intermediate isolation. | rsc.org |

Reaction Pathways and Mechanistic Investigations of N Cyclopropylmethylidene Hydroxylamine

Rearrangement Reactions Involving N-(cyclopropylmethylidene)hydroxylamine Derivatives

Rearrangement reactions are a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. In the context of N-(cyclopropylmethylidene)hydroxylamine derivatives, these reactions often involve the cleavage and formation of new bonds, leading to significant structural reorganization.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a pi-electron system. While the provided data does not explicitly detail organic-chemistry.orgmasterorganicchemistry.com-sigmatropic rearrangements of O-cyclopropyl hydroxylamines, it does highlight the propensity of related systems to undergo masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements. For instance, N-protected/N-arylated derivatives of O-cyclopropyl hydroxylamine (B1172632) have been shown to undergo a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to furnish 2-hydroxy-tetrahydroquinolines. rsc.org This suggests that the O-cyclopropyl hydroxylamine framework is amenable to sigmatropic shifts, a class of reactions governed by orbital symmetry rules. uh.edu Thermal organic-chemistry.orgmasterorganicchemistry.com-hydride shifts are generally forbidden due to the geometric constraints of the required Möbius topology in the transition state. uh.edu However, photochemical organic-chemistry.orgmasterorganicchemistry.com-sigmatropic hydrogen shifts can proceed suprafacially and are therefore allowed. stereoelectronics.org

The rearrangement of cyclopropyl-substituted systems can proceed through various mechanistic pathways, with the formation of reactive intermediates such as nitrenium ions playing a pivotal role. chemrxiv.orgumd.edu Cyclopropyl-substituted nitrenium ions are stabilized by the donation of electron density from the cyclopropyl (B3062369) group to the electron-deficient nitrogen center, forming a non-classical structure analogous to the cyclopropylcarbinyl cation. chemrxiv.org

Computational and experimental studies on cyclopropyl-substituted nitrenium ions have revealed several possible decay pathways, including:

Ethylene Elimination: This process is predominant in alkyl-substituted systems. chemrxiv.org

Ring Expansion: The cyclopropyl ring can expand to form an azetium ion. chemrxiv.org

Nucleophilic Addition: In the presence of a nucleophile like methanol, addition to the cyclopropyl ring can occur. chemrxiv.org

For example, the N-biphenyl-N-cyclopropyl nitrenium ion yields stable products through a combination of cyclopropyl ring expansion and ethylene elimination. chemrxiv.org In contrast, the N-benzyl-N-cyclopropyl nitrenium ion primarily undergoes ethylene elimination to form benzylisonitrile. chemrxiv.org

Table 1: Decay Pathways of Cyclopropyl-Substituted Nitrenium Ions

| Nitrenium Ion | Major Decay Pathway(s) | Observed Product(s) |

|---|---|---|

| N-biphenyl-N-cyclopropyl nitrenium ion | Ring Expansion, Ethylene Elimination | N-biphenylazetium ion, Biphenylisonitrilium ion |

| N-benzyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | Benzylisonitrile |

The Beckmann rearrangement is a classic organic reaction that involves the conversion of an oxime to an amide. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction is mechanistically related to other rearrangements like the Hofmann, Schmidt, and Curtius rearrangements, all of which involve an electropositive nitrogen that initiates an alkyl migration. organic-chemistry.org The reaction proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the alkyl substituent that is "trans" to the nitrogen. organic-chemistry.org The cleavage of the N-O bond occurs simultaneously with the expulsion of water, avoiding the formation of a free nitrene. organic-chemistry.org

The archetypal example of the Beckmann rearrangement is the conversion of cyclohexanone (B45756) oxime to caprolactam, a key precursor in the production of Nylon 6. wikipedia.org

Table 2: Key Features of the Beckmann Rearrangement

| Feature | Description |

|---|---|

| Starting Material | Oxime |

| Product | Amide or Lactam (for cyclic oximes) |

| Catalyst | Typically a strong acid (e.g., sulfuric acid, hydrochloric acid) wikipedia.org |

| Key Mechanistic Step | Migration of the group anti-periplanar to the leaving group on the nitrogen wikipedia.org |

Other named reactions involving N-O bond chemistry provide a broader context for understanding the reactivity of N-(cyclopropylmethylidene)hydroxylamine derivatives.

The Bamberger rearrangement is the acid-catalyzed rearrangement of phenylhydroxylamines to 4-aminophenols. wikipedia.org The mechanism involves the O-protonation of N-phenylhydroxylamine to form a nitrenium ion, which then reacts with water to yield the final product. wikipedia.org

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com This reaction proceeds through an isocyanate intermediate formed by the rearrangement of a bromoamide anion. wikipedia.orgchemistrysteps.com The isocyanate is then hydrolyzed to the primary amine. wikipedia.org

Table 3: Comparison of Bamberger and Hofmann Rearrangements

| Rearrangement | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| Bamberger | Phenylhydroxylamine | Nitrenium ion | 4-Aminophenol |

| Hofmann | Primary Amide | Isocyanate | Primary Amine |

Radical Mechanisms in Cyclopropyl Oxime Transformations

In addition to ionic pathways, radical mechanisms can also play a significant role in the transformations of cyclopropyl oximes.

Iminoxyl radicals (or oxime radicals) are reactive intermediates that can be generated from oximes through various oxidative methods. nih.govnih.gov These radicals are characterized by the N-O• fragment connected to an organic moiety by a double bond. nih.gov The unpaired electron in iminoxyl radicals is delocalized through the N-O bond, which contributes to their stability. rsc.org

The generation of iminoxyl radicals can be achieved using a variety of oxidants, including transition metal compounds (e.g., Ce(IV), Fe(III), Cu(II), Pb(IV), Ag(I)) and metal-free oxidants like PhI(OAc)₂. nih.gov Once formed, iminoxyl radicals can undergo several reactions, including:

Intramolecular Hydrogen Atom Transfer (HAT): This can lead to the formation of a C-radical, which can then undergo further transformations. rsc.org

Cyclization: Intramolecular reactions of iminoxyl radicals can lead to the formation of cyclic products such as isoxazolines. nih.gov

Intermolecular Reactions: These include oxidative C-O coupling reactions. nih.gov

Research has shown that the photooxidation of ketoximes can lead to the formation of oxime radical cations, which can then deprotonate to form iminoxyl radicals. acs.org These radicals are key intermediates in the conversion of oximes to their corresponding carbonyl compounds. acs.org

Role of Cyclopropane (B1198618) Ring Opening in Radical-Mediated Processes

The cyclopropane ring in N-(cyclopropylmethylidene)hydroxylamine and similar structures serves as a valuable mechanistic probe, particularly in radical-mediated reactions. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening, a process that can occur when a radical center is generated in proximity. This characteristic is often exploited in "radical clock" experiments to confirm the presence of radical intermediates and to determine the rates of radical processes.

In reactions involving iminoxyl radicals generated from cyclopropyl oxime derivatives, the opening of the cyclopropane ring is a key indicator of a radical pathway. For instance, in a TBAI/TBHP-mediated radical cascade cyclization of certain unsaturated oximes, a radical clock experiment with a cyclopropane ring was used to support the proposed radical mechanism. beilstein-journals.orgd-nb.info The rapid rearrangement of the cyclopropylmethyl radical to the homoallylic radical is a well-characterized, fast process. If ring-opened products are observed, it provides strong evidence that a radical was formed adjacent to the ring.

A study on the triethylborane-initiated domino reaction of a vinylcyclopropyl oxime ether provides a clear example. The addition of a thiyl radical to the vinyl group initiates a sequence of events, including the opening of the cyclopropane ring, which ultimately leads to the formation of a β-hydroxy oxime ether. jst.go.jp This transformation underscores how the cyclopropyl group, while seemingly stable, can readily participate in reaction cascades once a radical process is initiated. jst.go.jpbeilstein-journals.org The reaction proceeds via the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to afford a more stable terminal alkyl radical. beilstein-journals.org This intermediate is then trapped in subsequent reaction steps. jst.go.jp

The table below summarizes findings from a domino reaction involving a cyclopropyl oxime derivative, illustrating the role of the ring-opening process.

| Entry | Thiophenol | Aldehyde | Yield (%) |

| 1 | p-chlorothiophenol | p-chlorobenzaldehyde | 80 |

| 2 | p-methylthiophenol | p-chlorobenzaldehyde | 82 |

| 3 | p-methoxythiophenol | p-chlorobenzaldehyde | 85 |

| This table presents the yields of β-hydroxy oxime ether products from the radical-initiated domino reaction of a vinylcyclopropyl oxime ether with various thiophenols and an aldehyde. The formation of these products is contingent on the radical-mediated opening of the cyclopropane ring. jst.go.jp |

Nucleophilic Reactivity of Hydroxylamine Derivatives in Formation and Transformation

The formation of N-(cyclopropylmethylidene)hydroxylamine from cyclopropanecarbaldehyde and hydroxylamine is a classic example of nucleophilic addition to a carbonyl group. In this reaction, the hydroxylamine derivative acts as the nucleophile.

The nitrogen atom of hydroxylamine is more nucleophilic than its oxygen atom due to being less electronegative, which allows it to bind its lone pair of electrons less tightly. ic.ac.uk The presence of the adjacent oxygen atom further enhances the nucleophilicity of the nitrogen through the alpha-effect, a phenomenon where a neighboring atom with lone pairs increases reactivity. ic.ac.ukchemtube3d.com The reaction mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. quora.com This is followed by a series of proton transfers, often facilitated by a catalyst or solvent, leading to the elimination of a water molecule and the formation of the C=N double bond of the oxime. quora.comrsc.org

The table below outlines the general steps in oxime formation.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic Attack | The nitrogen atom of hydroxylamine attacks the carbonyl carbon. |

| 2 | Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. |

| 3 | Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated. |

| 4 | Dehydration | A water molecule is eliminated, and a C=N double bond is formed. |

| This table describes the generalized mechanistic pathway for the formation of an oxime from a carbonyl compound and hydroxylamine. quora.com |

Isomerization Studies in Cyclopropyl Oxime Systems (e.g., Oxime-Nitrone Isomerization)

Oxime systems, including those with a cyclopropyl group, can exhibit isomerism. This includes geometric (E/Z) isomerism about the C=N double bond and, more fundamentally, tautomerism between the oxime and its corresponding nitrone form. mdpi.com

Oxime-nitrone tautomerism is an equilibrium process where a hydrogen atom migrates from the oxygen to the carbon atom of the C=N bond, transforming the oxime into a nitrone. mdpi.com Generally, the oxime tautomer is significantly more stable and thus predominates in the equilibrium mixture. mdpi.com However, the nitrone, despite being the minor component, can be the more reactive species in certain reactions, such as nucleophilic additions and cycloadditions. mdpi.comrsc.org

Computational studies have revisited the mechanism of this isomerization. While a thermal 1,2-hydrogen shift was once commonly accepted, recent evidence suggests that the isomerization can be more favorable through a bimolecular process involving two oxime molecules. rsc.orgresearchgate.net The energy barrier for this tautomerism can be influenced by substituents and solvent effects. mdpi.com For instance, the presence of an electron-donating group on the oxime can decrease the energy gap between the oxime and nitrone forms, making the isomerization more facile. mdpi.com

In the context of radical species, the isomerization between E and Z forms of the corresponding iminoxyl radicals occurs much more readily than in the parent oximes. nih.gov The stereochemistry of the oxime can also dictate subsequent reaction pathways. Studies on ω-alkenyloximes have shown that one geometric isomer may preferentially undergo cyclization to form a cyclic nitrone, while the other isomer follows an alternative pathway. maynoothuniversity.ie This highlights the critical role of stereochemistry in determining the reactivity of oxime derivatives.

The table below compares key aspects of oxime and nitrone tautomers.

| Feature | Oxime Form | Nitrone Form |

| Relative Stability | Generally more stable | Less stable |

| Key Functional Group | C=N-OH | C=N(+)-O(-) |

| Reactivity | Less reactive in nucleophilic additions | More reactive in nucleophilic additions and cycloadditions mdpi.comrsc.org |

| Isomerization Mechanism | Can occur via a bimolecular process rsc.orgresearchgate.net | Can occur via a bimolecular process rsc.orgresearchgate.net |

| This table summarizes the contrasting properties of the oxime and nitrone tautomers involved in isomerization equilibria. |

Spectroscopic and Structural Elucidation Techniques for N Cyclopropylmethylidene Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Conformational Studies

NMR spectroscopy is the most powerful technique for determining the precise structure of N-(cyclopropylmethylidene)hydroxylamine in solution. Through analysis of ¹H and ¹³C NMR spectra, it is possible to map the proton and carbon frameworks, while specialized NMR experiments can reveal the molecule's three-dimensional arrangement, particularly the geometry around the carbon-nitrogen double bond.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For N-(cyclopropylmethylidene)hydroxylamine, the spectrum is characterized by distinct signals corresponding to the cyclopropyl (B3062369) ring protons, the methine proton of the imine group, and the hydroxyl proton.

The cyclopropyl group gives rise to complex multiplets in the upfield region of the spectrum, typically between δ 0.5 and 1.5 ppm. This complexity arises from geminal and vicinal coupling between the non-equivalent methylene protons (CH₂) and their coupling to the methine proton (CH). The proton attached to the C=N double bond (the imine proton) is expected to resonate further downfield, influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the double bond. Its chemical shift is also highly sensitive to the E/Z isomerism. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-(cyclopropylmethylidene)hydroxylamine Data presented is illustrative and based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl CH₂ | 0.5 - 0.9 | Multiplet | J-values depend on geminal and vicinal interactions |

| Cyclopropyl CH | 1.0 - 1.5 | Multiplet | J-values depend on vicinal interactions |

| Imine CH | 6.5 - 7.5 | Doublet | ~8-10 |

| Hydroxyl OH | 8.0 - 10.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. N-(cyclopropylmethylidene)hydroxylamine is expected to show three distinct signals corresponding to the three unique carbon environments: the imine carbon (C=N), the cyclopropyl methine carbon, and the cyclopropyl methylene carbons. The imine carbon is the most deshielded, appearing significantly downfield (δ > 150 ppm) due to its sp² hybridization and proximity to the electronegative nitrogen atom. The carbons of the strained cyclopropyl ring appear at unusually high field positions. mdpi.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-(cyclopropylmethylidene)hydroxylamine Data presented is illustrative and based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 10 - 20 |

| Imine C=N | 150 - 160 |

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. NMR spectroscopy is the definitive method for assigning the stereochemistry of these isomers. researchgate.netreddit.comlew.ro The chemical shift of the imine proton is particularly diagnostic. In the (E)-isomer, the imine proton and the hydroxyl group are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side, which often results in the imine proton signal appearing at a different chemical shift compared to the (E)-isomer due to through-space interactions with the oxygen atom. researchgate.net

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide unambiguous proof of stereochemistry. reddit.com A NOESY experiment would show a spatial correlation (cross-peak) between the imine proton and the hydroxyl proton in the (Z)-isomer, whereas such a correlation would be absent in the (E)-isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of N-(cyclopropylmethylidene)hydroxylamine and to gain structural information from its fragmentation patterns. The molecular formula is C₄H₇NO, corresponding to a molecular weight of 85.10 g/mol . In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 85.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Characteristic fragmentation pathways for N-(cyclopropylmethylidene)hydroxylamine would likely involve the cleavage of the fragile cyclopropyl ring and fragmentation around the oxime functional group. Alpha-cleavage, the breaking of the bond adjacent to the C=N group, is a common pathway for imines and related compounds. nih.govyoutube.com

Table 3: Predicted Mass Spectrometry Fragmentation Data for N-(cyclopropylmethylidene)hydroxylamine Data presented is illustrative and based on plausible fragmentation pathways.

| m/z | Proposed Fragment Ion | Plausible Origin |

| 85 | [C₄H₇NO]⁺ | Molecular Ion (M⁺) |

| 84 | [C₄H₆NO]⁺ | Loss of a hydrogen radical (•H) |

| 68 | [C₄H₆N]⁺ | Loss of a hydroxyl radical (•OH) |

| 56 | [C₃H₆N]⁺ | Cleavage of the C-C bond between the imine and cyclopropyl group |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation, from cleavage of the C-C bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. wikipedia.orguc.edu For N-(cyclopropylmethylidene)hydroxylamine, the IR spectrum would confirm the presence of the hydroxyl (-OH) and imine (C=N) groups.

The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. wikipedia.orgorgchemboulder.com The C=N stretching vibration gives rise to a medium-intensity absorption in the 1620-1680 cm⁻¹ range. wikipedia.orguc.edu The N-O single bond stretch is found in the fingerprint region, usually around 930-960 cm⁻¹. wikipedia.org Additionally, C-H stretching vibrations for the sp²-hybridized imine carbon and the sp³-hybridized cyclopropyl carbons would be observed just above and below 3000 cm⁻¹, respectively.

Table 4: Characteristic Infrared Absorption Frequencies for N-(cyclopropylmethylidene)hydroxylamine Data presented is based on typical values for the specified functional groups. wikipedia.orguc.eduorgchemboulder.com

| Functional Group | Bond Vibration | Predicted Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3100 - 3600 | Broad, Medium-Strong |

| Imine | C-H stretch | 3010 - 3090 | Medium |

| Cyclopropyl | C-H stretch | 2850 - 3000 | Medium-Strong |

| Imine | C=N stretch | 1620 - 1680 | Medium |

| Oxime | N-O stretch | 930 - 960 | Medium |

Advanced Spectroscopic Methods for Comprehensive Structural Characterization

For an unequivocal structural assignment, particularly when dealing with complex mixtures or novel compounds, advanced spectroscopic methods are employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a more profound level of detail.

COSY would establish the connectivity between protons, for example, by showing correlations between the cyclopropyl methine proton and the adjacent methylene protons.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). uv.mx This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. For N-(cyclopropylmethylidene)hydroxylamine (C₄H₇NO), HRMS would confirm the exact mass, providing definitive evidence for its elemental composition.

Computational and Theoretical Studies on N Cyclopropylmethylidene Hydroxylamine

Quantum Mechanical Calculations for Reaction Pathways and Transition States

Quantum mechanical calculations are essential for mapping the potential energy surfaces of reactions involving N-(cyclopropylmethylidene)hydroxylamine. These computations help in understanding complex reaction mechanisms, such as thermal rearrangements and cycloadditions, by identifying the most energetically favorable pathways. nih.govnih.govresearchgate.net Density Functional Theory (DFT) is a frequently utilized method for these investigations, allowing for the optimization of reactant, product, intermediate, and transition state geometries. acs.orgnih.gov

Table 1: Illustrative Calculated Activation Energies for Hypothetical Reaction Pathways of a Cyclopropyl (B3062369) Imine System

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Description |

| Ring Expansion | TS1 | 15.2 | Concerted expansion of the cyclopropyl ring. |

| stackexchange.comwikipedia.org-Sigmatropic Shift | TS2 | 22.5 | Rearrangement of the imine backbone. |

| E/Z Isomerization | TS3 | 12.8 | Rotation around the C=N double bond. |

Note: Data are hypothetical and for illustrative purposes to show typical outputs of quantum mechanical calculations.

Molecular Modeling of Intermediate Structures and Conformational Landscapes

Molecular modeling is a powerful tool for investigating the three-dimensional structures of intermediates and the conformational preferences of N-(cyclopropylmethylidene)hydroxylamine. mdpi.com The relative orientation of the cyclopropyl group and the hydroxylamine (B1172632) moiety can significantly influence the molecule's reactivity and spectroscopic properties. Conformational analysis helps to identify the most stable arrangements (conformers) in both the gas phase and in solution. researchgate.netnih.gov

Theoretical calculations can determine the rotational barriers around key single bonds, such as the bond connecting the cyclopropyl ring to the imine carbon. The potential energy surface is scanned to locate all low-energy conformers. The relative free energies of these conformers provide insight into their populations at thermal equilibrium. researchgate.net For oxime systems, the E/Z isomerism at the C=N bond is a critical feature, and computational methods can predict the relative stability of these isomers and the energy barrier for their interconversion. researchgate.net Understanding the conformational landscape is vital for interpreting experimental data and for building accurate models of reaction transition states. nih.gov

Table 2: Example of Calculated Relative Free Energies for Conformers of N-(cyclopropylmethylidene)hydroxylamine

| Conformer / Isomer | Dihedral Angle (C-C-C=N) | Relative Free Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Z-Isomer, s-trans | 180° | 0.00 | 75.3 |

| Z-Isomer, s-cis | 0° | 1.50 | 8.8 |

| E-Isomer, s-trans | 180° | 0.85 | 15.0 |

| E-Isomer, s-cis | 0° | 2.50 | 0.9 |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Transformations

Computational chemistry provides predictive insights into the reactivity and selectivity of reactions involving N-(cyclopropylmethylidene)hydroxylamine. By modeling the transition states for different possible reaction outcomes, the regioselectivity and stereoselectivity can be rationalized and predicted. nih.gov The pathway with the lowest activation energy barrier is expected to be the dominant one, leading to the major product isomer. acs.orgnih.gov

For example, in cycloaddition reactions, theoretical models can evaluate the different modes of approach of the reacting partners to predict which regioisomer will be formed preferentially. DFT calculations have been successfully used to rank the energy barriers for competing reaction pathways, such as VCPR (vinylcyclopropane rearrangement) versus wikipedia.orgwikipedia.org-rearrangement, in agreement with experimental observations. nih.gov This predictive power is invaluable for synthetic chemists, as it can guide the choice of reaction conditions and substrates to achieve a desired outcome. Computational studies can also elucidate the role of catalysts in controlling selectivity by modeling the catalyst-substrate interactions in the transition state.

Electronic Structure Analysis of Cyclopropyl-Nitrogen-Oxygen Systems

The unique chemical properties of N-(cyclopropylmethylidene)hydroxylamine arise from its distinct electronic structure. The high strain of the cyclopropyl ring results in C-C bonds with significant p-character, allowing them to interact electronically with adjacent π-systems. wikipedia.org This interaction, often described using the Walsh orbital model, involves the donation of electron density from the cyclopropyl group's "banana bonds" into the π* orbital of the C=N bond. stackexchange.comwikipedia.org This σ-π conjugation affects the molecule's geometry, stability, and reactivity.

Synthetic Applications of N Cyclopropylmethylidene Hydroxylamine in Organic Synthesis

Precursors for N-Heterocycle Synthesis

N-(cyclopropylmethylidene)hydroxylamine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles (N-heterocycles). Its derivatives are particularly useful in reactions that leverage the unique reactivity of the cyclopropyl (B3062369) group and the N-O bond to construct complex ring systems.

Formation of Substituted Tetrahydroquinolines via Sigmatropic Rearrangements

Derivatives of N-(cyclopropylmethylidene)hydroxylamine, specifically N-aryl-O-cyclopropyl hydroxamates, are effective precursors for the synthesis of substituted tetrahydroquinolines through a rsc.orgrsc.org-sigmatropic rearrangement. This process involves a cascade of reactions, beginning with the N-arylation of an O-cyclopropyl hydroxylamine (B1172632) derivative. nih.gov The resulting N-aryl O-cyclopropyl hydroxamates undergo a facile, base-mediated rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and rearomatization to yield 2-hydroxy-tetrahydroquinolines in a one-pot reaction. nih.govresearchgate.net

The key to this transformation is the inherent reactivity of the O-cyclopropyl hydroxylamine structure, which possesses a readily cleavable N-O bond and a strained cyclopropane (B1198618) ring that can act as a three-carbon homoenolate equivalent. nih.gov The π-system of the aryl group attached to the nitrogen atom participates in this homologous rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgnih.gov This method provides a robust and efficient pathway to a diverse range of substituted tetrahydroquinolines under mild conditions. nih.gov

Below is a table summarizing the synthesis of various 2-hydroxy-tetrahydroquinolines from the corresponding N-arylated-O-cyclopropyl hydroxamates, highlighting the versatility of this methodology.

| Entry | N-Aryl Substituent | Product | Yield (%) |

| 1 | Phenyl | 2-Hydroxy-1,2,3,4-tetrahydroquinoline | 85 |

| 2 | 4-Methoxyphenyl | 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinoline | 92 |

| 3 | 4-Chlorophenyl | 6-Chloro-2-hydroxy-1,2,3,4-tetrahydroquinoline | 78 |

| 4 | 3,5-Dimethylphenyl | 2-Hydroxy-5,7-dimethyl-1,2,3,4-tetrahydroquinoline | 88 |

| 5 | 2-Naphthyl | 2-Hydroxy-1,2,3,4-tetrahydrobenzo[g]quinoline | 75 |

This table is a representative example based on reported yields for similar transformations and is for illustrative purposes.

Synthesis of Isoxazoline (B3343090) and Related Heterocyclic Derivatives

N-(cyclopropylmethylidene)hydroxylamine can serve as a precursor for the synthesis of isoxazolines and related five-membered heterocycles. A common method for the synthesis of isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. wikipedia.orgmdpi.com Nitrile oxides can be generated in situ from oximes, such as N-(cyclopropylmethylidene)hydroxylamine, through oxidation. The resulting cyclopropyl-substituted nitrile oxide can then react with a variety of dipolarophiles (alkenes) to form the corresponding isoxazoline ring system. wikipedia.org

This approach allows for the introduction of a cyclopropyl moiety at the 3-position of the isoxazoline ring, a structural motif of interest in medicinal chemistry. The reaction is a [3+2] cycloaddition, which is a powerful tool for the construction of five-membered rings with high regioselectivity and stereoselectivity. wikipedia.orgmdpi.com

General Strategies for Constructing Nitrogen-Containing Ring Systems

The fundamental reactivity of N-(cyclopropylmethylidene)hydroxylamine and its derivatives extends to more general strategies for the construction of nitrogen-containing ring systems. The N-O bond can be cleaved under various conditions to generate reactive intermediates that can participate in cyclization reactions. rsc.org For instance, the reduction of the oxime functionality can lead to the corresponding hydroxylamine, which can be further functionalized and used in the synthesis of a variety of N-heterocycles.

Furthermore, the cyclopropylmethylidene moiety can be chemically manipulated. For example, the double bond can be reduced, or the cyclopropyl ring can be opened under specific conditions to provide linear synthons that can be used in subsequent cyclization reactions to form different types of nitrogen-containing rings.

Intermediates in Complex Molecule Construction and Functionalization

N-(cyclopropylmethylidene)hydroxylamine and its derivatives are valuable intermediates in the synthesis of more complex molecules. The ability to undergo sigmatropic rearrangements makes them particularly useful in cascade reactions that rapidly build molecular complexity. nih.govlibretexts.org The tetrahydroquinoline core, for example, is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. frontiersin.org The synthesis of these structures from O-cyclopropyl hydroxylamine derivatives demonstrates their utility as intermediates in the construction of these important molecular frameworks. nih.gov

The functional groups present in N-(cyclopropylmethylidene)hydroxylamine, namely the oxime and the cyclopropyl group, offer multiple points for further chemical modification. This allows for the elaboration of the initial scaffold into more complex and functionally diverse molecules.

Derivatization Strategies for N-(cyclopropylmethylidene)hydroxylamine

N-Arylation Methods for Hydroxylamine Derivatives

A key derivatization strategy for hydroxylamine derivatives, including those related to N-(cyclopropylmethylidene)hydroxylamine, is N-arylation. This is a crucial step for preparing the precursors for the synthesis of tetrahydroquinolines via rsc.orgrsc.org-sigmatropic rearrangements. nih.gov Metal-free conditions for the N-arylation of O-cyclopropyl hydroxylamines have been developed, often utilizing diaryliodonium salts as the aryl source in the presence of a base such as cesium carbonate. nih.gov

The efficiency of the N-arylation can be influenced by the solvent and the nature of the arylating agent. For instance, using toluene (B28343) as a solvent has been found to be optimal for the N-arylation of O-cyclopropyl hydroxamates, minimizing the premature rsc.orgrsc.org-rearrangement product that can occur in more polar solvents like DMF or acetonitrile. nih.gov Copper-catalyzed N-arylation methods have also been reported for hydroxylamines, expanding the toolkit for creating N-aryl hydroxylamine derivatives. organic-chemistry.org These N-arylation strategies are fundamental for accessing the substrates required for a variety of subsequent transformations.

Formation of O-Substituted Cyclopropylmethylidene Hydroxylamines

The synthesis of O-substituted hydroxylamines often employs a multi-step approach to ensure regioselectivity, as direct O-alkylation can be challenging. A common and effective strategy involves the O-alkylation of an N-protected hydroxylamine precursor, followed by the removal of the protecting group. organic-chemistry.org This method prevents undesired N-alkylation and other side reactions.

One established route begins with the O-alkylation of a stable, N-protected precursor like tert-butyl N-hydroxycarbamate using the mesylate of the desired alcohol. organic-chemistry.org This is followed by acidic N-deprotection to yield the O-substituted hydroxylamine. Another approach involves the O-benzylation of N-hydroxyurethane, which is then followed by basic N-deprotection to produce the target O-benzyl hydroxylammonium salt with high chemo- and regio-selectivity. researchgate.net These general strategies are applicable for the synthesis of O-substituted cyclopropylmethylidene hydroxylamines.

A novel and scalable synthesis has been developed specifically for O-cyclopropyl hydroxylamines, which are isomeric to the target compound's derivatives but share key synthetic principles. nih.govrsc.org This route involves the cyclopropanation of a protected vinyloxy precursor, followed by deprotection to yield the stable O-cyclopropyl hydroxylamine product. nih.gov

Table 1: General Strategy for Synthesis of O-Alkyl Hydroxylamines | Step | Description | Reactants | Key Conditions | Product Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Protection | Hydroxylamine | e.g., Boc-anhydride | Base | N-protected hydroxylamine | organic-chemistry.org | | 2 | O-Alkylation | N-protected hydroxylamine, Alkyl mesylate/halide | Base (e.g., NaH) | Anhydrous solvent | O-Alkyl-N-protected hydroxylamine | organic-chemistry.org | | 3 | N-Deprotection | O-Alkyl-N-protected hydroxylamine | Acid (e.g., TFA, HCl) | - | O-Alkyl hydroxylamine | organic-chemistry.org |

This interactive table outlines a common synthetic pathway for preparing O-substituted hydroxylamines.

General Alkylation and Acylation of Hydroxylamine Functional Group

The hydroxylamine functional group in N-(cyclopropylmethylidene)hydroxylamine possesses two nucleophilic sites, the nitrogen and the oxygen atoms, allowing for both N- and O-alkylation and acylation depending on the reaction conditions and reagents.

O-Alkylation and O-Acylation: The oxygen atom of an oxime can be alkylated under Mitsunobu conditions. The reaction of an oxime with an alcohol in the presence of triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) yields the corresponding O-alkyl ether of the oxime. rsc.org Similarly, reaction with carboxylic acids under these conditions leads to O-acyl derivatives, which can be precursors for the Beckmann rearrangement. rsc.org

N-Alkylation and N-Acylation: The nitrogen atom can be readily functionalized, particularly after the oxygen is substituted. For instance, O-cyclopropyl hydroxylamines have been successfully N-arylated using metal-free conditions. nih.govrsc.org Furthermore, N-acylation is a common strategy for protecting the nitrogen atom. O-cyclopropyl hydroxylamines react with various chloroformates or anhydrides to yield the corresponding N-protected carbamates and amides. nih.gov

Table 2: Selected Alkylation and Acylation Reactions

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| O-Alkylation | Benzophenone Oxime | Alcohol, TPP, DAF | O-Alkyl Ether | rsc.org |

| O-Acylation | Benzophenone Oxime | Carboxylic Acid, TPP, DAF | O-Acyl Derivative | rsc.org |

| N-Arylation | O-Cyclopropyl Hydroxylamine | Aryl Boronic Acid | N-Aryl-O-cyclopropyl Hydroxylamine | nih.govrsc.org |

This interactive table summarizes key research findings on the alkylation and acylation of the hydroxylamine functional group.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

A comprehensive review of scientific literature and chemical databases did not yield specific examples of N-(cyclopropylmethylidene)hydroxylamine or closely related cyclopropyl oximes being utilized as a primary substrate in multicomponent reactions (MCRs) to generate molecular scaffold diversity. While oximes can participate in various cycloaddition reactions, their application in well-known MCRs like the Ugi, Passerini, or Strecker reactions has not been documented for this specific compound. nsf.gov

Kinetics and Thermodynamics of N Cyclopropylmethylidene Hydroxylamine Transformations

Reaction Rate Studies of Oxime Formation and Related Processes

The formation of N-(cyclopropylmethylidene)hydroxylamine, an oxime, proceeds through the reaction of cyclopropanecarboxaldehyde with hydroxylamine (B1172632). The kinetics of oxime formation are influenced by several factors, including pH and the presence of catalysts. Generally, the reaction is accelerated under slightly acidic conditions. rsc.org The reaction mechanism involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, forming an unstable tetrahedral intermediate. mdpi.comsemanticscholar.org This is followed by the elimination of a water molecule to yield the final oxime product. mdpi.com

In processes related to the cyclopropyl (B3062369) group, radical reactions are of significant interest. The cyclopropylmethyl radical, a structure related to N-(cyclopropylmethylidene)hydroxylamine, is known to undergo rapid ring-opening. Studies on the 2-cyclopropyl-2-propyl radical have been used to estimate the rate constant for this ring-opening, which is on the order of 1.84 x 10⁷ s⁻¹ at room temperature. acs.org This rapid rearrangement serves as a "radical clock" and is a critical kinetic parameter in reactions where radical intermediates may be formed from N-(cyclopropylmethylidene)hydroxylamine or its derivatives. acs.orgacs.org

| Process | Key Kinetic Parameters/Factors | Description |

| Oxime Formation | pH-dependent rate, Catalysis (acid or base) | The reaction of an aldehyde or ketone with hydroxylamine is fastest in slightly acidic conditions. Aniline can act as an effective catalyst. rsc.orgarpgweb.com |

| Intermediate Formation | Nucleophilic addition | Formation of an unstable tetrahedral intermediate occurs upon the addition of hydroxylamine to the carbonyl group. mdpi.comsemanticscholar.org |

| Cyclopropyl Radical Ring Opening | Rate constant (k₁) ≈ 1.84 x 10⁷ s⁻¹ at 25°C | The tertiary 2-cyclopropyl-2-propyl radical undergoes extremely fast ring-opening, a characteristic reaction for cyclopropylcarbinyl radicals. acs.org |

Energetic Profiles and Thermodynamic Stability of Rearrangement Reactions

Rearrangement reactions involving oximes, such as the Beckmann rearrangement, are governed by their energetic profiles and the thermodynamic stability of the products. For N-(cyclopropylmethylidene)hydroxylamine, potential rearrangements could involve the cyclopropyl ring or the oxime moiety itself. The stereochemistry of the oxime is crucial, as the energy barrier to isomerization between E/Z isomers can be significant and may be higher than the energy required for other reactions like cyclization. maynoothuniversity.ie

Thermally induced reactions of ω-alkenyloximes demonstrate how stereochemistry dictates the reaction pathway. For certain configurationally stable oximes, the anti-isomer may lead to a cyclic nitrone via cyclization, while the syn-isomer follows a different path to form a fused isoxazolidine. maynoothuniversity.ie This suggests that for a derivative of N-(cyclopropylmethylidene)hydroxylamine, the energetic barrier for E/Z isomerization would compete with other potential thermal rearrangements.

A thermodynamic analysis of the Beckmann rearrangement of cyclohexanone (B45756) oxime to caprolactam shows the reaction equilibrium is completely shifted toward the formation of the more stable amide product. researchgate.net This indicates a significant thermodynamic driving force for this type of rearrangement. While not a direct analogue, this provides insight into the potential energetics of similar rearrangements for N-(cyclopropylmethylidene)hydroxylamine, where a rearrangement to an N-substituted cyclopropylcarboxamide would likely be thermodynamically favorable. The stability of the cyclopropyl group itself is a key factor; however, under certain conditions, particularly involving radical intermediates, ring-opening is a competing and often rapid process. acs.orgacs.org

| Rearrangement Type | Key Thermodynamic Features | Governing Factors |

| E/Z Isomerization | High energy barrier | The barrier to isomerization can be higher than that of other reactions, making some oximes configurationally stable at high temperatures. maynoothuniversity.ie |

| Beckmann Rearrangement | Thermodynamically favorable | The equilibrium strongly favors the formation of the more stable amide product. researchgate.net |

| Cyclization of Alkenyl Oximes | Pathway dependent on stereochemistry | The energetic profiles for cyclization versus cycloaddition are different for E and Z isomers, leading to different products. maynoothuniversity.ie |

Factors Influencing Stereoselectivity and Yields in Synthetic Transformations

Temperature: Lowering the reaction temperature has been observed to reduce stereoselectivity in some oxime syntheses. mdpi.com Conversely, temperature changes can alter the equilibrium position between E and Z isomers, thereby affecting the final product ratio. researchgate.net

Solvent: Polar solvents can accelerate reaction rates, potentially leading to thermodynamic control and the formation of a single, more stable product. mdpi.com

Catalysts and Reagents: The choice of reagents and catalysts is paramount. For example, the use of CuSO₄ and K₂CO₃ can catalyze the stereoselective conversion of aldehydes to oximes under mild conditions with high yields. researchgate.net Non-covalent interactions, such as hydrogen bonding involving the catalyst, substrate, and other species, can stabilize transition states, accelerate the reaction, and influence or even reverse the stereoselectivity. nih.gov In some cases, microwave-assisted synthesis has been shown to accelerate reactions, favoring thermodynamic control and resulting in stereocontrol. mdpi.com

Reaction Control: Achieving high stereoselectivity often relies on whether the reaction is under kinetic or thermodynamic control. Rapid, thermodynamically controlled reactions tend to produce the most stable isomer as the major product. mdpi.com

| Factor | Influence on Stereoselectivity and Yield | Example/Mechanism |

| Temperature | Can alter the E/Z isomer ratio. researchgate.net Lower temperatures may decrease stereoselectivity. mdpi.com | Affects the position of equilibrium between isomers. researchgate.net |

| Solvent Polarity | Polar solvents can increase reaction rates and favor thermodynamic control. mdpi.com | Better absorption of microwave energy and stabilization of polar intermediates. mdpi.com |

| Catalysts | Specific catalysts (e.g., CuSO₄, K₂CO₃) can promote high stereoselectivity and yields. researchgate.net | Catalysts can stabilize specific transition states. |

| Non-covalent Interactions | Hydrogen bonding can stabilize catalytic species and alter stereochemical preference. nih.gov | Interactions between a protonated substrate, an anion, and the catalyst can favor the formation of one stereoisomer over another. nih.gov |

| Reaction Method | Microwave synthesis can accelerate reactions, promoting thermodynamic control and stereospecificity. mdpi.com | Rapid heating facilitates reaching the thermodynamic product. mdpi.com |

Thermodynamic Analysis of Intermediate Stability in Reaction Cascades

Reaction cascades involving N-(cyclopropylmethylidene)hydroxylamine can proceed through various intermediates whose stability dictates the course of the reaction. In a typical cascade, the initial oxime formation is followed by subsequent transformations. rsc.org One common pathway for oximes is intramolecular cyclization to form cyclic nitrones, which are key 1,3-dipolar intermediates. maynoothuniversity.iersc.org

The stability of these nitrone intermediates is crucial. They can be generated in situ and trapped by dipolarophiles in intermolecular cycloaddition reactions to form stable isoxazolidines. rsc.org The formation of the nitrone itself is a cyclization step that depends on the thermodynamic feasibility of forming the new ring system.

In radical-mediated cascades, the stability of radical intermediates is paramount. The N-O bond of an oxime can be fragmented to generate iminyl radicals. nsf.govbeilstein-journals.org These radicals can exist in equilibrium with other forms due to delocalization of the unpaired electron. beilstein-journals.org For a derivative of N-(cyclopropylmethylidene)hydroxylamine, an intermediate iminyl radical could potentially undergo 1,5-hydrogen atom transfer (1,5-HAT) to form a more stable C-centered radical, which can then be trapped or undergo further reaction. beilstein-journals.org The relative stability of the initial iminoxyl radical versus the rearranged C-centered radical, as well as competing pathways like cyclization, will determine the final product distribution.

The thermodynamic stability of intermediates is thus a critical factor in controlling the outcome of complex reaction cascades starting from N-(cyclopropylmethylidene)hydroxylamine.

| Intermediate Type | Formation Pathway | Factors Affecting Stability & Reactivity |

| Tetrahedral Intermediate | Nucleophilic addition of hydroxylamine to aldehyde. mdpi.com | Unstable and readily eliminates water to form the oxime. mdpi.com |

| Cyclic Nitrone | Intramolecular cyclization of a suitably functionalized oxime. maynoothuniversity.iersc.org | Can be a stable intermediate or generated in situ for subsequent cycloaddition reactions. maynoothuniversity.iersc.org |

| Iminoxyl Radical | N-O bond fragmentation (e.g., via oxidation). beilstein-journals.org | Unpaired electron is delocalized; can react as N- or O-centered radical. Can undergo further reactions like 1,5-HAT. beilstein-journals.org |

| C-centered Radical | Rearrangement of an iminoxyl radical (e.g., via 1,5-HAT). beilstein-journals.org | Stability depends on substitution. Can be trapped by other radical species or undergo cyclization. beilstein-journals.org |

Isotopic Labeling Approaches in N Cyclopropylmethylidene Hydroxylamine Research

Isotopic Labeling in Spectroscopic Analysis (e.g., NMR Sensitivity Enhancement and Assignment)Isotopic labeling with ¹³C and ¹⁵N would significantly enhance Nuclear Magnetic Resonance (NMR) spectroscopic studies of N-(cyclopropylmethylidene)hydroxylamine. These isotopes are NMR-active and their incorporation would allow for more sensitive and detailed structural analysis, aiding in the definitive assignment of signals in the NMR spectrum.

Until such research is conducted and published, a detailed, scientifically accurate article on the isotopic labeling of N-(cyclopropylmethylidene)hydroxylamine, as per the requested outline, cannot be generated.

Advanced Methodologies and Future Research Directions in N Cyclopropylmethylidene Hydroxylamine Chemistry

Exploration of Flow Chemistry Applications in its Synthesis and Derivatization

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. The application of flow chemistry to the synthesis and derivatization of N-(cyclopropylmethylidene)hydroxylamine represents a significant area for future exploration.

The synthesis of oximes, including N-(cyclopropylmethylidene)hydroxylamine, is often a straightforward condensation reaction between a carbonyl compound (cyclopropanecarboxaldehyde) and hydroxylamine (B1172632). This reaction is well-suited for translation to a continuous flow process. A typical setup would involve pumping streams of the aldehyde and hydroxylamine, along with a suitable catalyst or base, through a heated or cooled reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved purity, and reduced reaction times compared to traditional batch methods. For instance, a continuous flow tubing reactor can be employed to readily transform carboxylic esters into hydroxamic acids, a related class of compounds, highlighting the potential for similar transformations with oximes acs.org.

Furthermore, flow chemistry enables the safe handling of potentially hazardous reagents and intermediates. For example, the in-situ generation and immediate consumption of reactive species can be achieved, minimizing the risks associated with their accumulation. This is particularly relevant for the derivatization of N-(cyclopropylmethylidene)hydroxylamine, where subsequent transformations might involve unstable intermediates. The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in a continuous-flow system, showcasing the potential for controlled reduction reactions of oximes as well acs.org.

Table 1: Potential Advantages of Flow Chemistry in N-(cyclopropylmethylidene)hydroxylamine Chemistry

| Feature | Advantage in N-(cyclopropylmethylidene)hydroxylamine Chemistry |

| Precise Control | Optimization of reaction conditions for synthesis and derivatization, leading to higher yields and purity. |

| Enhanced Safety | In-situ generation and use of hazardous intermediates, minimizing risks. |

| Scalability | Straightforward scale-up of production from laboratory to industrial quantities. |

| Automation | Potential for automated synthesis and high-throughput screening of reaction conditions and derivatives. |

Continued Development of Sustainable Synthetic Strategies for Hydroxylamine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For N-(cyclopropylmethylidene)hydroxylamine and its derivatives, there is a significant opportunity to develop more sustainable and environmentally friendly synthetic methods.